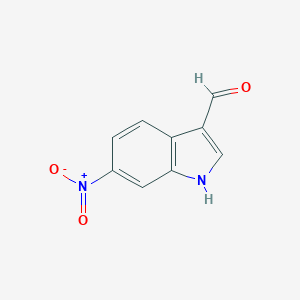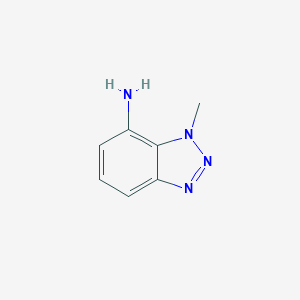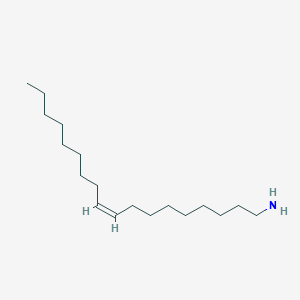
Oleylamine
Übersicht
Beschreibung
Oleylamine is an organic compound with a molecular formula C18H35NH2. It is an unsaturated fatty amine related to the fatty acid oleic acid . The pure compound is a clear and colorless liquid .
Synthesis Analysis
Oleylamine has been used in the laboratory for the synthesis of nanoparticles . It acts as an electron donor at elevated temperatures and exhibits affinity to metals through NH2 functional groups . It has been reported that oleylamine acts as a strong reducing agent as well as a stabilizer in the synthesis of nanoparticles .Molecular Structure Analysis
The molecular structure of Oleylamine is C18H37N . The Oleylamine molecule contains a total of 55 bonds. There are 18 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Oleylamine reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . Its carboxylate salt can further condensate into amides through the loss of one water molecule .Physical And Chemical Properties Analysis
Oleylamine is a long chain primary alkyamine . It acts as an electron donor at elevated temperatures and exhibits affinity to metals through NH2 functional groups . The influence of oleylamine concentration on the crystallography, morphology, surface chemistry, chemical bonding, and magnetic properties of solvothermal synthesized CoFe2O4 nanoparticles has been thoroughly investigated .Wissenschaftliche Forschungsanwendungen
Materials Synthesis
Oleylamine is extensively used in nanomaterial and metal-halide perovskite synthesis . It’s beneficial in purifying and processing lead chloride/oleylamine mixtures and impacts material synthesis significantly .
Nanoparticle Synthesis
Oleylamine plays a crucial role in the synthesis of colloidal nanoparticles . The types of nanoparticles synthesized in the simultaneous presence of oleic acid and oleylamine include metal oxides, metal chalcogenides, metals, bimetallic structures, perovskites, upconversion particles and rare earth-based materials .
Luminescence Reduction
The purification protocol of Oleylamine eliminates oleylamine impurity luminescence, increases lead halide solubility or complexation to form clear solutions, slows formation of a suspension even at elevated temperatures, and allows nanocrystals to be selectively precipitated before lead chloride during washing .
Solvent in Nanomaterials Synthesis
Oleylamine can act as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range . It has been called the “dominant coordinating solvent in nanomaterials synthesis” .
Production of Polypod-like Structures
Oleylamine is used to produce polypod-like structures using Co(OAc)2 as a metal source .
Synthesis of Nanostructured Materials
A variety of colloidal chemical approaches has been developed in the last few decades for the controlled synthesis of nanostructured materials in either water or organic solvents . The combined use of oleic acid and oleylamine aims to control the size and shape of nanoparticles and prevent their aggregation, not only during their synthesis but also after their dispersion in a carrier solvent .
Wirkmechanismus
Target of Action
Oleylamine, an unsaturated fatty amine related to the fatty acid oleic acid , exhibits affinity to metals through its NH2 functional groups . It primarily targets metal ions and DNA .
Mode of Action
Oleylamine interacts with its targets in several ways. It reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . This carboxylate salt can further condensate into amides through the loss of one water molecule . In the presence of acetic acid, oleylamine forms insoluble complexes with DNA .
Biochemical Pathways
It’s known that oleylamine can change the form of metal precursors and affect the formation kinetics of nanoparticles during synthesis . This suggests that it may influence various biochemical pathways related to metal ion processing and nanoparticle formation.
Pharmacokinetics
It’s known that oleylamine is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Oleylamine’s actions result in several molecular and cellular effects. It can act as a solvent for reaction mixtures and as a coordinating agent to stabilize the surface of particles . It can also coordinate with metal ions, changing the form of metal precursors and affecting the formation kinetics of nanoparticles during synthesis .
Action Environment
The action of oleylamine can be influenced by environmental factors. For instance, it acts as an electron donor at elevated temperatures . Furthermore, the purity of oleylamine can impact its effectiveness.
Safety and Hazards
Zukünftige Richtungen
Future research directions include the full exploitation of the potential functionalization of commercial carbon supports, scaled-up one-pot synthesis of carbon-supported Pt-based electrocatalysts, and simplification of postsynthesis treatments . The development of efficient blue PeLEDs is also a future direction .
Eigenschaften
IUPAC Name |
(Z)-octadec-9-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWBTPVKHMVHM-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026933 | |
| Record name | (Z)-9-Octadecenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] | |
| Record name | 9-Octadecen-1-amine, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-9-Octadecenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | cis-9-Octadecenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Oleylamine | |
CAS RN |
112-90-3, 1838-19-3 | |
| Record name | Oleylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-9-Octadecenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecen-1-amine, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-9-Octadecenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDQ1JWQ8DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-9-OCTADECENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does oleylamine interact with metal ions in solution during nanoparticle synthesis?
A1: Oleylamine acts as a coordinating solvent, directly interacting with metal ions in solution. For example, during the synthesis of manganese oxide nanocrystals, oleylamine coordinates with Mn²⁺ ions. [] This coordination can influence the oxidation state of the metal ion and subsequently dictate the type of nanocrystal formed. []
Q2: Can you elaborate on the influence of oleylamine coordination on the formation of different manganese oxide nanocrystals?
A2: Oleylamine's relatively low electronegativity (compared to oxygen in oleic acid) favors the formation of Mn₃O₄ nanocrystals when it is the primary coordinating ligand. [] This is because the weaker Mn²⁺-oleylamine coordination is kinetically driven and allows for faster oxidation of Mn²⁺. Conversely, the stronger Mn²⁺-oleate coordination, being thermodynamically driven, can prevent the oxidation of Mn²⁺, favoring MnO nanocrystal formation. []
Q3: Does oleylamine interact with pre-formed nanocrystals?
A3: Yes, oleylamine can bind to the surface of already formed nanocrystals. For instance, oleylamine binds to as-synthesized copper nanocrystals, providing steric stabilization to the nanocolloid and preventing aggregation. []
Q4: Can other ligands replace oleylamine on nanocrystal surfaces?
A4: Yes, ligand exchange is possible. Carboxylic acids, for instance, can replace oleylamine as the surface-bound ligand on copper nanocrystals. [] This exchange suggests that the binding is dynamic and can be manipulated by introducing competing ligands.
Q5: What is the molecular formula and weight of oleylamine?
A5: Oleylamine has the molecular formula C₁₈H₃₇N and a molecular weight of 267.49 g/mol.
Q6: Are there any impurities commonly found in commercially available oleylamine?
A6: Yes, commercially available oleylamine often contains impurities, including a trans isomer. [] These impurities can be identified through spectroscopic techniques such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. []
Q7: How does oleylamine affect the thermal stability of polymer composites?
A7: Incorporating oleylamine-modified MoS₂ nanosheets into polystyrene (PS) matrices enhances the thermal stability of the resulting composites compared to neat PS. []
Q8: What is the effect of oleylamine on the mechanical properties of polystyrene?
A8: Adding oleylamine-modified MoS₂ nanosheets to PS reduces both the glass transition temperature and the elastic modulus of the polymer. []
Q9: Is oleylamine solely a capping agent, or does it participate in reactions?
A9: Oleylamine can play an active role in chemical reactions, not just acting as a capping agent. For example, in the synthesis of CuInSe₂ nanocrystals, oleylamine participates in the reaction by chlorinating the hydrocarbon groups of the solvent. []
Q10: Have computational methods been employed to study oleylamine's interactions?
A10: Yes, Molecular Dynamics Simulations were used to calculate the energy interaction between Ag⁺ cations and oleylamine molecules. [] These simulations demonstrated that the long alkyl chain of oleylamine hinders the assembly of nuclei, thereby controlling the size of the synthesized Ag₃PO₄ nanoparticles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

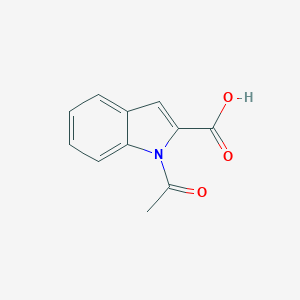



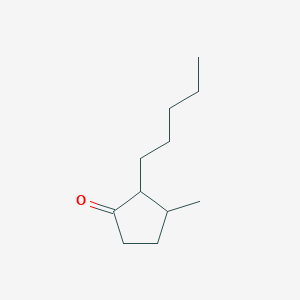

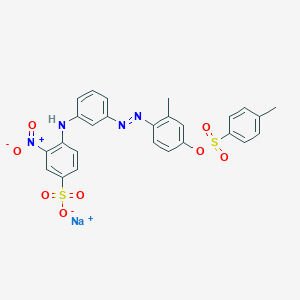
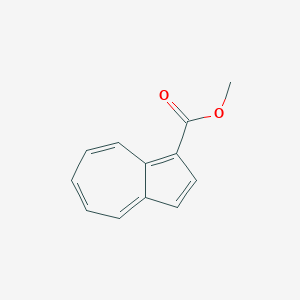
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)

